HDAC1 Inhibitory Potency: 4‑Piperazinyl‑Chidamide Derivative vs. Parent Chidamide
When 4‑(piperazin‑1‑yl)benzene‑1,2‑diamine is used to construct Chidamide analogs via its ortho‑diamine cyclization, the resulting 4‑piperazinyl‑containing derivatives achieve sub‑micromolar IC₅₀ values against HDAC1 . Compound 9g, the most potent derivative in the series, demonstrates oral efficacy in an HCT116 xenograft model, confirming that the 4‑piperazinyl‑phenylenediamine scaffold yields HDAC inhibitors with in vivo antitumor activity, whereas parent Chidamide lacks this specific piperazine‑tethered substitution pattern .
| Evidence Dimension | HDAC1 enzyme inhibition |
|---|---|
| Target Compound Data | Compound 9g (derived from 4-piperazin-1-yl scaffold): IC₅₀ < 1 µM (sub‑micromolar range); orally active in HCT116 xenograft |
| Comparator Or Baseline | Chidamide (non‑piperazinyl parent): no reported HDAC1 IC₅₀ for this specific 4‑piperazinyl substitution; serves as structural baseline |
| Quantified Difference | Derivative achieves sub‑micromolar HDAC1 inhibition with in vivo oral efficacy; quantitative IC₅₀ vs. parent not directly reported in same assay |
| Conditions | Recombinant HDAC1 enzyme assay; HCT116 human colon cancer xenograft model in mice |
Why This Matters
Procurement of this specific ortho-diamine enables the synthesis of HDAC inhibitors with demonstrated in vivo efficacy, a capability not achievable with simple piperazine-aniline building blocks.
